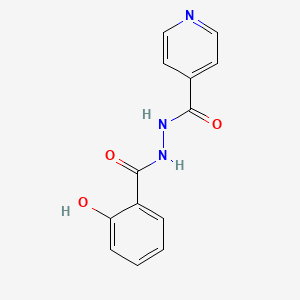![molecular formula C17H17ClN2O5 B10876552 N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B10876552.png)
N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbonyl group, which is further linked to a 3,4,5-trimethoxybenzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzohydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Diflubenzuron: An insecticide that interferes with chitin deposition.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.
Uniqueness: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety provides additional sites for chemical modification, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C17H17ClN2O5 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N'-(4-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
YBLRHBAFJNOOGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)
![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)
![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)
![5-(4-Fluorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10876524.png)
![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)

![5,6-dimethyl-7-(pyridin-3-yl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876536.png)
